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Abstract
Avilamycin C, an oligosaccharide antibiotic produced by Streptomyces viridochromogenes, is

a significant precursor to the more potent Avilamycin A. This guide provides a comprehensive

technical overview of the Avilamycin C biosynthetic pathway, detailing the genetic basis,

enzymatic steps, and precursor molecules. Quantitative data from fermentation and yield

enhancement studies are presented, alongside methodologies for key experiments that have

elucidated this complex pathway. Diagrams of the biosynthetic pathway and experimental

workflows are provided to facilitate a deeper understanding for researchers in natural product

biosynthesis and drug development.

Introduction
Avilamycins are a class of orthosomycin antibiotics with potent activity against Gram-positive

bacteria. They are of significant interest in both veterinary and human medicine due to their

unique mode of action, which involves binding to the 50S ribosomal subunit and inhibiting

protein synthesis. Avilamycin C is a major analogue produced during fermentation and is the

direct precursor of Avilamycin A, from which it differs only by the oxidation state of a two-carbon

branch on the terminal octose moiety.[1][2] Understanding the biosynthesis of Avilamycin C is

crucial for the targeted genetic engineering of Streptomyces viridochromogenes to improve

yields and generate novel, potentially more effective derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1603780?utm_src=pdf-interest
https://www.benchchem.com/product/b1603780?utm_src=pdf-body
https://www.benchchem.com/product/b1603780?utm_src=pdf-body
https://www.benchchem.com/product/b1603780?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11410376/
https://www.researchgate.net/figure/Structure-and-biosynthetic-gene-cluster-of-avilamycins-A-Avilamycins-A-and-C-show_fig1_379411445
https://www.benchchem.com/product/b1603780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biosynthesis of Avilamycin C is orchestrated by a large gene cluster, designated as the

'avi' cluster, which contains 54 open reading frames.[1] This cluster encodes a suite of

enzymes including polyketide synthases (PKS), glycosyltransferases, methyltransferases, and

tailoring enzymes that collectively assemble the complex structure of the molecule.

The Avilamycin C Biosynthetic Pathway
The biosynthesis of Avilamycin C can be conceptually divided into three main stages:

Formation of the dichloroisoeverninic acid (DIA) aglycone.

Assembly of the heptasaccharide core.

Glycosylation and tailoring reactions to form the final Avilamycin C structure.

Precursor Molecules
The biosynthesis of Avilamycin C utilizes several primary metabolites as building blocks.

These include:

Orsellinic Acid (OSA): The precursor to the DIA moiety, synthesized by the iterative Type I

polyketide synthase, AviM.[3]

Propionyl-CoA, D-glucose-1-phosphate, GDP-D-mannose, and UDP-D-glucose: These are

the primary precursors for the construction of the heptasaccharide chain.[4]

Enzymatic Steps
While the exact sequence of every enzymatic reaction in the assembly of the heptasaccharide

core is not fully elucidated, key enzymes and their roles have been identified through gene

knockout studies and bioinformatic analysis.

Dichloroisoeverninic Acid (DIA) Synthesis: The biosynthesis of the DIA aglycone begins with

the synthesis of orsellinic acid by the iterative PKS AviM.[3] Subsequent tailoring reactions,

including halogenation and methylation, are carried out by enzymes encoded within the avi

cluster. Gene inactivation studies have implicated aviH (a halogenase) and aviG4 (a

methyltransferase) in this process.[1]
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Heptasaccharide Chain Assembly: The heptasaccharide backbone is assembled by a series

of glycosyltransferases that sequentially add sugar moieties. The formation of some of the

unusual deoxysugars found in avilamycin is also encoded within the avi cluster. For instance,

aviD and aviE are involved in the biosynthesis of dTDP-glucose, a precursor for

deoxysugars.[5]

Formation of the Eurekanate Moiety: The eurekanate sugar, a branched-chain carbohydrate,

is a component of the avilamycin structure. The genes aviB1 and aviO2 have been shown to

be involved in the formation and attachment of the two-carbon chain of this moiety.[6]

Final Assembly and Tailoring: The fully assembled heptasaccharide chain is attached to the

DIA aglycone. Further tailoring reactions, such as methylations and the formation of

orthoester linkages, complete the biosynthesis of Avilamycin C.

Conversion of Avilamycin C to Avilamycin A
Avilamycin C is the direct precursor to Avilamycin A. This conversion is a final tailoring step

catalyzed by the NADH/NAD+-favored aldo-keto reductase, AviZ1. AviZ1 oxidizes the

hydroxyethyl branch of the terminal octose moiety of Avilamycin C to an acetyl branch,

yielding Avilamycin A.[7]

Quantitative Data
Quantitative analysis of Avilamycin C production is essential for optimizing fermentation

processes and for metabolic engineering efforts. The following tables summarize key

quantitative data from published studies.
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Table 1: Avilamycin

Production Yields in

S.

viridochromogenes

Mutant Strains

Strain Yield (mg/L) Improvement (%) Reference

Wild Type (WT) - - [8]

Z-6 29.31 57.92 [8]

A-9 36.84 98.49 [8]

F-23 45.73 146.39 [8]

F-23 (Optimized

Fermentation)
64.88 41.87 (over F-23) [8]

Table 2: HPLC Analysis Parameters for

Avilamycins

Parameter Value/Condition

Column Agilent SB-Aq, 250 x 4.6 mm, 5-μm

Mobile Phase A: 10 nmol/L ammonium acetate; B: acetonitrile

Detection Wavelength 290 nm

Column Temperature 30°C

Reference [9]
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Table 3: Pharmacokinetic Parameters of

Avilamycin in Swine Ileal Content (Oral

Dose: 4 mg/kg b.w.)

Parameter Value

AUC0–24h 428.62 ± 14.23 h*μg/mL

Cmax 146.30 ± 13.41 μg/mL

Tmax 4 h

Reference [9]

Experimental Protocols
The elucidation of the Avilamycin C biosynthetic pathway has relied on a combination of

genetic, biochemical, and analytical techniques.

Gene Inactivation and Complementation
Gene knockout studies have been instrumental in assigning function to genes within the avi

cluster.

Protocol: Gene Inactivation in S. viridochromogenes

Construct a gene replacement vector: A vector is created containing flanking regions of the

target gene and a resistance cassette.

Introduce the vector into S. viridochromogenes: This is typically achieved through

protoplast transformation or intergeneric conjugation from E. coli.

Select for double-crossover events: Mutants where the target gene has been replaced by

the resistance cassette are selected based on antibiotic resistance and loss of a vector-

borne marker.

Confirm gene deletion: Deletion is confirmed by PCR and Southern blot analysis.
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Metabolite analysis: The fermentation broth of the mutant is analyzed by HPLC and mass

spectrometry to identify any changes in the production of avilamycins or the accumulation

of intermediates.

Complementation: The wild-type gene is reintroduced into the mutant on a plasmid to

confirm that the observed phenotype is due to the gene deletion.

In Vitro Enzymatic Assays
Biochemical characterization of the enzymes in the pathway provides direct evidence of their

function.

Protocol: In Vitro Assay for AviZ1 (Aldo-keto Reductase)[10]

Overexpression and purification of AviZ1: The aviZ1 gene is cloned into an expression

vector and the protein is overexpressed in E. coli and purified.

Reaction setup: The assay mixture contains purified AviZ1, Avilamycin C as the

substrate, and either NAD+ or NADP+ as a cofactor in a suitable buffer.

Reaction incubation: The reaction is incubated at an optimal temperature for a defined

period.

Reaction quenching and analysis: The reaction is stopped, and the products are extracted

and analyzed by HPLC to detect the conversion of Avilamycin C to Avilamycin A.

Extraction and Purification of Avilamycins
Protocol: Extraction of Avilamycins from Fermentation Broth[11]

Centrifugation: The fermentation broth is centrifuged to separate the mycelium from the

supernatant.

Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl

acetate.

Concentration: The organic extract is concentrated under reduced pressure.
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Purification: The crude extract is subjected to further purification using techniques like

solid-phase extraction (SPE) and preparative HPLC.

HPLC Analysis of Avilamycins
High-performance liquid chromatography is the primary method for the detection and

quantification of avilamycins.

Protocol: Analytical HPLC of Avilamycins[12][13]

Sample Preparation: Fermentation broth extracts or purified samples are dissolved in a

suitable solvent (e.g., methanol/buffer mixture).

Chromatographic Separation: Samples are injected onto a reverse-phase C18 column. A

gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used

for elution.

Detection: Avilamycins are detected by UV absorbance at approximately 290 nm.

Quantification: The concentration of each avilamycin analogue is determined by

comparing its peak area to a standard curve generated with known concentrations of

purified standards.
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Caption: Proposed biosynthetic pathway of Avilamycin C.

Experimental Workflow for Gene Function Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1603780?utm_src=pdf-body-img
https://www.benchchem.com/product/b1603780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Gene Inactivation

Fermentation

Metabolite Extraction

HPLC/MS Analysis

Identify Altered Metabolite Profile

Propose Gene Function

End

Click to download full resolution via product page

Caption: Workflow for elucidating gene function in biosynthesis.
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The biosynthesis of Avilamycin C is a complex process involving a large number of dedicated

enzymes encoded by the avi gene cluster. While significant progress has been made in

identifying key genes and their functions, a complete, step-by-step enzymatic pathway remains

to be fully elucidated. Future research, including in vitro reconstitution of larger parts of the

pathway and detailed kinetic analysis of the involved enzymes, will be crucial for a complete

understanding. This knowledge will not only be of fundamental scientific interest but will also

provide a roadmap for the rational design of novel and improved avilamycin antibiotics through

metabolic engineering and synthetic biology approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15519487/
https://pubmed.ncbi.nlm.nih.gov/15519487/
https://www.researchgate.net/publication/8201935_Determination_of_avilamycin_A_and_B_in_pig_faeces_by_solid_phase_extraction_and_reverse-phase_HPLC_assay
https://www.benchchem.com/product/b1603780#biosynthesis-pathway-of-avilamycin-c
https://www.benchchem.com/product/b1603780#biosynthesis-pathway-of-avilamycin-c
https://www.benchchem.com/product/b1603780#biosynthesis-pathway-of-avilamycin-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1603780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

